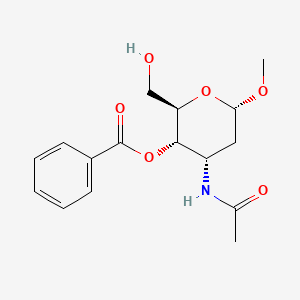
N-(4-Bromo-3,5-dimethylphenyl)-N-(phenylmethyl)-benZenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of benzenemethanamines. These compounds are characterized by the presence of a benzenemethanamine core with various substituents. The specific structure of this compound includes a bromine atom and two methyl groups on the phenyl ring, as well as a phenylmethyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,5-dimethylbenzaldehyde and benzenemethanamine.
Condensation Reaction: The aldehyde group of 4-bromo-3,5-dimethylbenzaldehyde reacts with benzenemethanamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the compound, potentially removing the bromine atom or reducing other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while substitution reactions can produce a variety of substituted benzenemethanamines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical studies or as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanamine, N-(4-chloro-3,5-dimethylphenyl)-N-(phenylmethyl)-
- Benzenemethanamine, N-(4-fluoro-3,5-dimethylphenyl)-N-(phenylmethyl)-
- Benzenemethanamine, N-(4-iodo-3,5-dimethylphenyl)-N-(phenylmethyl)-
Uniqueness
The uniqueness of Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- lies in its specific substituents, which can influence its reactivity, biological activity, and physical properties. The presence of the bromine atom, in particular, can affect its behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C22H22BrN |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
N,N-dibenzyl-4-bromo-3,5-dimethylaniline |
InChI |
InChI=1S/C22H22BrN/c1-17-13-21(14-18(2)22(17)23)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3 |
Clé InChI |
FXKKKWQBBRHIFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



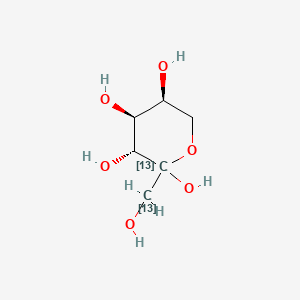
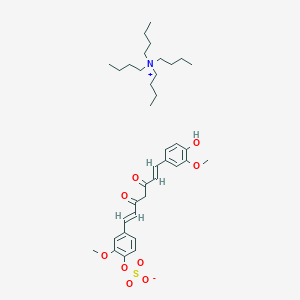
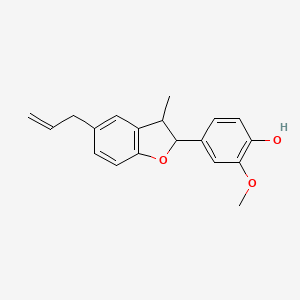
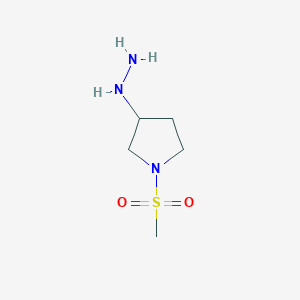
![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
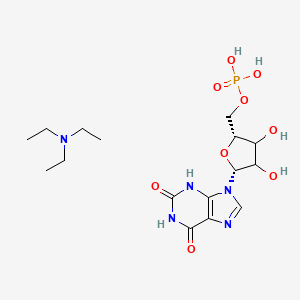
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
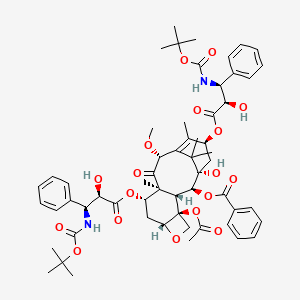

![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
